

Pyridinium, 4-(methoxycarbonyl)-1-methyl-: A Technical Guide

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Compound of Interest

Compound Name: *Pyridinium, 4-
(methoxycarbonyl)-1-methyl-*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, is a quaternary ammonium compound belonging to the pyridinium salt family. As a positively charged organic cation, its properties and potential applications are of significant interest in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental properties of the 4-(methoxycarbonyl)-1-methylpyridinium cation, focusing on its physicochemical characteristics, synthesis, and spectral data. The information is presented to support research and development activities involving this compound.

Physicochemical Properties

The physicochemical properties of the 4-(methoxycarbonyl)-1-methylpyridinium cation are crucial for understanding its behavior in different environments. While experimental data for some properties of the standalone cation are not readily available, the properties of its common salt, the iodide, have been reported.

Table 1: Physicochemical Properties of **Pyridinium, 4-(methoxycarbonyl)-1-methyl-** iodide

Property	Value	Source
Chemical Formula	C ₈ H ₁₀ INO ₂	[1]
Molecular Weight	279.07 g/mol	[1]
CAS Number	7630-02-6	[1]
Melting Point	183.5-186 °C (decomposes)	[2]
Appearance	Pale-yellow to yellow-brown solid	Astatech

Acidity (pKa)

An experimental pKa value for the 4-(methoxycarbonyl)-1-methylpyridinium cation is not available in the reviewed literature. However, the acidity of the pyridinium cation can be estimated based on the electronic effects of its substituents. The parent pyridinium ion has a pKa of approximately 5.25.[3] The 4-methoxycarbonyl group is an electron-withdrawing group, which decreases the electron density on the pyridine ring. This effect stabilizes the pyridine base and makes its conjugate acid, the pyridinium cation, more acidic, resulting in a lower pKa compared to the unsubstituted pyridinium ion.

Solubility

Specific quantitative solubility data for 4-(methoxycarbonyl)-1-methylpyridinium salts in various organic solvents are not extensively documented. As an ionic compound, it is expected to be soluble in polar solvents like water, methanol, and ethanol, and less soluble in nonpolar organic solvents such as hexane and diethyl ether. The solubility will also depend on the nature of the counter-anion.

Synthesis and Reactivity

The 4-(methoxycarbonyl)-1-methylpyridinium cation is typically synthesized via the N-alkylation of a pyridine derivative.

Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide

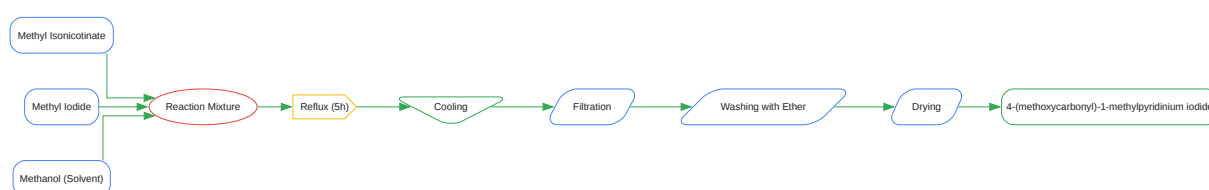
A common method for the synthesis of the iodide salt involves the reaction of methyl isonicotinate with methyl iodide.^[4]

Experimental Protocol:

- **Reaction Setup:** A solution of methyl isonicotinate (700 g) and methyl iodide (1.4 kg) is prepared in methanol (2.0 L).
- **Reaction Conditions:** The resulting solution is stirred and refluxed for 5 hours.
- **Work-up:** After cooling, the reaction mixture is filtered.
- **Purification:** The collected solid product is washed with ether and dried to yield 4-methoxycarbonyl-1-methylpyridinium iodide.^[4]

This procedure results in a high yield of the desired product (97.2%).^[4]

Logical Flow of Synthesis:



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Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide.

Spectral Data

Detailed experimental spectra for 4-(methoxycarbonyl)-1-methylpyridinium are not readily available. However, the expected spectral characteristics can be predicted based on its

chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinium ring, the N-methyl protons, and the methoxy protons of the ester group. The electron-withdrawing nature of the positively charged nitrogen and the methoxycarbonyl group will cause the pyridinium ring protons to be shifted downfield.

Predicted ¹H NMR Chemical Shifts:

- Pyridinium Protons (Ha, Hb): ~8.5-9.5 ppm (doublets)
- N-Methyl Protons (CH₃): ~4.5 ppm (singlet)
- Methoxy Protons (OCH₃): ~4.0 ppm (singlet)

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridinium ring, the N-methyl carbon, and the methoxy carbon.

Predicted ¹³C NMR Chemical Shifts:

- Carbonyl Carbon (C=O): ~160-170 ppm
- Pyridinium Ring Carbons: ~120-150 ppm
- N-Methyl Carbon (N-CH₃): ~50-60 ppm
- Methoxy Carbon (O-CH₃): ~50-60 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

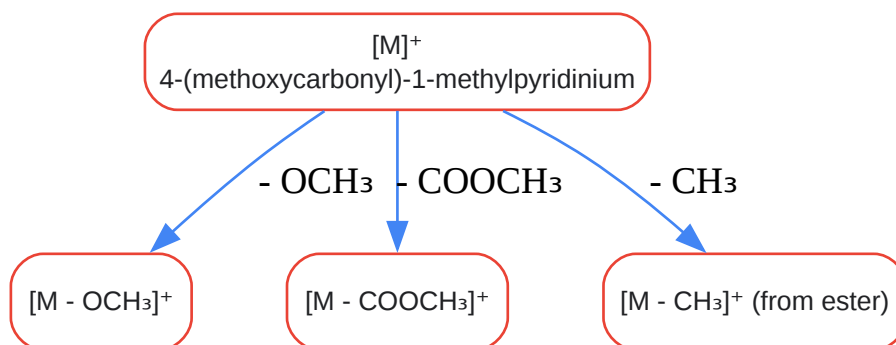
Expected IR Absorption Bands:

- C=O Stretch (Ester): $\sim 1720\text{-}1740\text{ cm}^{-1}$ (strong)
- C-O Stretch (Ester): $\sim 1200\text{-}1300\text{ cm}^{-1}$ (strong)
- Aromatic C-H Stretch: $\sim 3000\text{-}3100\text{ cm}^{-1}$
- Aromatic C=C and C=N Stretch: $\sim 1500\text{-}1650\text{ cm}^{-1}$
- Aliphatic C-H Stretch (Methyl): $\sim 2850\text{-}3000\text{ cm}^{-1}$

Mass Spectrometry

In a mass spectrum, the 4-(methoxycarbonyl)-1-methylpyridinium cation would be observed as the parent ion. Fragmentation would likely involve the loss of the methoxycarbonyl group or the methyl group from the ester.

Expected Fragmentation Pattern:



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Predicted fragmentation of the 4-(methoxycarbonyl)-1-methylpyridinium cation.

Biological Activity

Specific studies on the biological activity of **Pyridinium, 4-(methoxycarbonyl)-1-methyl-** are not found in the public literature. However, the broader class of pyridinium salts is known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. The positive charge of the pyridinium ring can facilitate interaction with negatively charged biological membranes, which is a common mechanism of action for antimicrobial agents. Further research is required to determine the specific biological profile of this particular compound.

Conclusion

This technical guide provides a summary of the available information on the basic properties of **Pyridinium, 4-(methoxycarbonyl)-1-methyl-**. While some fundamental physicochemical data for its iodide salt are known, a significant amount of experimental data, particularly regarding its pKa, solubility in organic solvents, and biological activity, is currently lacking in publicly accessible literature. The provided synthesis protocol and predicted spectral data offer a valuable starting point for researchers and drug development professionals interested in this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

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- To cite this document: BenchChem. [Pyridinium, 4-(methoxycarbonyl)-1-methyl-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188537#pyridinium-4-methoxycarbonyl-1-methyl-basic-properties]

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